Undecane-1,11-diol

Beschreibung

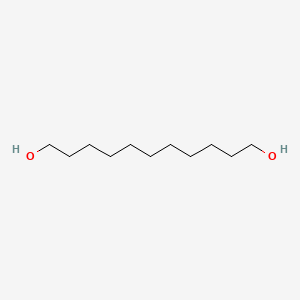

Structure

3D Structure

Eigenschaften

IUPAC Name |

undecane-1,11-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O2/c12-10-8-6-4-2-1-3-5-7-9-11-13/h12-13H,1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSMIOONHPKRREI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCO)CCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50227301 | |

| Record name | Undecane-1,11-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50227301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

765-04-8 | |

| Record name | 1,11-Undecanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=765-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Undecane-1,11-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Undecane-1,11-diol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4030 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Undecane-1,11-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50227301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Undecane-1,11-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.032 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,11-Undecanediol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N48TVC43D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Undecane-1,11-diol (CAS: 765-04-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undecane-1,11-diol, with the CAS number 765-04-8, is a long-chain aliphatic diol that is gaining significant attention across various scientific and industrial sectors.[1] Its unique molecular structure, possessing hydroxyl groups at both ends of an eleven-carbon chain, imparts a versatile chemical reactivity and desirable physical properties. This technical guide provides a comprehensive overview of Undecane-1,11-diol, encompassing its chemical and physical characteristics, detailed experimental protocols for its synthesis and application, and an exploration of its biological activities, particularly its emerging role in drug development.

Chemical and Physical Properties

Undecane-1,11-diol is a white, crystalline solid at room temperature. Its linear structure and terminal hydroxyl groups allow for hydrogen bonding, influencing its melting point and solubility.

Table 1: Physical and Chemical Properties of Undecane-1,11-diol

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₄O₂ | [2] |

| Molecular Weight | 188.31 g/mol | [2] |

| CAS Number | 765-04-8 | [3] |

| Appearance | White to light yellow powder or lump | [4] |

| Melting Point | 61.0 to 65.0 °C | [4] |

| Boiling Point | 635.44 K (362.29 °C) | [5] |

| Density | 0.918 g/cm³ | [1] |

| Solubility | Slightly soluble in chloroform and methanol; moderate solubility in water. | [1] |

| Flash Point | 146.4 °C | |

| Refractive Index | 1.459 |

Spectroscopic Data

The structural integrity of Undecane-1,11-diol can be confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (300 MHz, CDCl₃): The proton NMR spectrum is characterized by a triplet corresponding to the protons of the two CH₂ groups attached to the hydroxyl groups, a broad singlet for the hydroxyl protons, and a complex multiplet for the internal methylene protons.

-

¹³C NMR (75 MHz, CDCl₃): The carbon NMR spectrum shows distinct signals for the carbon atoms, with the carbons attached to the hydroxyl groups appearing at a characteristic downfield shift.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of Undecane-1,11-diol exhibits characteristic absorption bands that confirm its functional groups.

Table 2: FTIR Spectral Data of Undecane-1,11-diol

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 (broad) | O-H stretching (hydrogen-bonded) |

| ~2920 and ~2850 | C-H stretching (aliphatic) |

| ~1465 | C-H bending (methylene) |

| ~1060 | C-O stretching (primary alcohol) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of Undecane-1,11-diol typically does not show a prominent molecular ion peak due to the facile loss of water. The fragmentation pattern is characterized by a series of peaks resulting from the cleavage of C-C bonds along the alkyl chain.[6]

Experimental Protocols

Synthesis of Undecane-1,11-diol

A common method for the laboratory-scale synthesis of Undecane-1,11-diol is the reduction of a corresponding dicarboxylic acid or its ester derivative.

Protocol: Reduction of Dimethyl Undecanedioate with Lithium Aluminum Hydride (LiAlH₄)

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether is prepared.

-

Addition of Ester: A solution of dimethyl undecanedioate in anhydrous diethyl ether is added dropwise to the LiAlH₄ suspension at 0 °C with vigorous stirring.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water, while cooling in an ice bath.

-

Isolation: The resulting white precipitate is filtered off and washed with diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield pure Undecane-1,11-diol.

Caption: Synthesis of Undecane-1,11-diol via reduction of its diester.

Application in Polyurethane Synthesis

Undecane-1,11-diol serves as a valuable diol monomer in the synthesis of polyurethanes, imparting flexibility to the polymer backbone.

Protocol: Synthesis of a Polyurethane using Undecane-1,11-diol and Isophorone Diisocyanate (IPDI)

-

Reaction Setup: A reactor is charged with Undecane-1,11-diol, a suitable solvent (e.g., dry methyl ethyl ketone), and a catalyst (e.g., dibutyltin dilaurate). The mixture is heated to 50-80 °C under a nitrogen atmosphere.[7]

-

Isocyanate Addition: Isophorone diisocyanate (IPDI) is added dropwise to the reaction mixture at a controlled rate to manage the exotherm.[7]

-

Polymerization: The reaction is continued at the set temperature, and the progress is monitored by titrating the isocyanate (NCO) content.[7]

-

Chain Extension (Optional): Once the desired NCO content is reached, a chain extender (e.g., a short-chain diol or diamine) can be added to increase the molecular weight.

-

Termination: The reaction is terminated, and the resulting polyurethane can be isolated by precipitation or used as a solution/dispersion.

Applications in Drug Development

PROTAC Linker

Undecane-1,11-diol is utilized as a flexible, long-chain linker in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs).[8][9] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins.[8][9] The undecane chain provides the necessary length and conformational flexibility to effectively bridge the target protein and an E3 ubiquitin ligase.

Caption: General mechanism of action for a PROTAC.

Anti-Allergic and Anti-Inflammatory Effects

Recent studies have demonstrated that undecane, a related compound, exhibits anti-allergic and anti-inflammatory properties in mast cells and keratinocytes.[10][11][12] This activity is mediated, at least in part, through the modulation of the cyclic adenosine monophosphate (cAMP) signaling pathway.[10][11]

Signaling Pathway: Undecane-1,11-diol's Potential Anti-Inflammatory Action in Mast Cells

Undecane has been shown to increase intracellular cAMP levels in mast cells.[10][11] Elevated cAMP can lead to the activation of Protein Kinase A (PKA), which in turn can inhibit the degranulation of mast cells, thereby reducing the release of pro-inflammatory mediators such as histamine and tumor necrosis factor-alpha (TNF-α).[10][11] This suggests a potential therapeutic application for Undecane-1,11-diol in inflammatory and allergic conditions.

Caption: Proposed anti-inflammatory signaling pathway in mast cells.

Safety and Handling

Undecane-1,11-diol is considered to have low acute toxicity.[1] However, as with all chemicals, appropriate safety precautions should be taken.

Table 3: Safety and Handling Information for Undecane-1,11-diol

| Aspect | Recommendation | Reference |

| Personal Protective Equipment (PPE) | Safety glasses, gloves, and a lab coat should be worn. | [13] |

| Handling | Avoid contact with skin and eyes. Avoid inhalation of dust. Use in a well-ventilated area. | [13] |

| Storage | Store in a cool, dry place in a tightly sealed container. | [4] |

| First Aid: Skin Contact | Wash off with soap and plenty of water. | [13] |

| First Aid: Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. | [14] |

| First Aid: Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. | [14] |

| First Aid: Inhalation | If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician. | [14] |

Conclusion

Undecane-1,11-diol is a versatile chemical with a growing number of applications, particularly in polymer chemistry and drug discovery. Its well-defined physical and chemical properties, coupled with its demonstrated biological activity, make it a compound of significant interest for researchers and scientists. This guide provides a foundational understanding of Undecane-1,11-diol, offering detailed information and protocols to facilitate its use in research and development.

References

- 1. Buy Undecane-1,11-diol | 765-04-8 [smolecule.com]

- 2. Undecane-1,11-diol | C11H24O2 | CID 69822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,11-Undecanediol [webbook.nist.gov]

- 4. Undecane-1,11-diol | 765-04-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. 1,11-Undecanediol (CAS 765-04-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Anti-Allergic and Anti-Inflammatory Effects of Undecane on Mast Cells and Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scilit.com [scilit.com]

- 12. Anti-Allergic and Anti-Inflammatory Effects of Undecane on Mast Cells and Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. spectrumchemical.com [spectrumchemical.com]

- 14. fishersci.dk [fishersci.dk]

Undecane-1,11-diol molecular weight and formula

Undecane-1,11-diol is a long-chain aliphatic diol with hydroxyl groups at both ends of an eleven-carbon chain.[1][2] This bifunctional nature makes it a valuable intermediate in the synthesis of various polymers, such as polyesters and polyurethanes, as well as in the production of surfactants and lubricants.[3] Its linear and flexible structure imparts specific physical and chemical properties that are of interest to researchers in materials science and drug development.

Core Molecular Data

The fundamental molecular properties of Undecane-1,11-diol are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₁H₂₄O₂[1][2][4][5] |

| Molecular Weight | 188.31 g/mol [1][2][6] |

| IUPAC Name | undecane-1,11-diol[1][2] |

| CAS Number | 765-04-8[1][4] |

Conceptual Experimental Workflow: Purity and Identity Confirmation

While specific experimental protocols from individual studies are not detailed here, a general workflow for confirming the identity and purity of a commercial or synthesized sample of Undecane-1,11-diol would typically involve the following steps. This workflow is crucial for ensuring the quality of the material for research and development purposes.

References

A Comprehensive Technical Guide to the Physical Properties of 1,11-Undecanediol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the core physical properties of 1,11-undecanediol (CAS No. 765-04-8), a long-chain aliphatic diol.[1] This document is intended for researchers, scientists, and professionals in drug development who utilize such specialty chemicals. The guide compiles essential quantitative data into structured tables for ease of reference and comparison. Furthermore, it outlines detailed experimental protocols for the determination of key physical characteristics and includes visualizations to illustrate fundamental concepts and workflows relevant to the characterization of this compound.

Chemical Identity and Structure

1,11-Undecanediol, also known as undecamethylene glycol, is a linear diol with a backbone of eleven carbon atoms and hydroxyl groups at the terminal positions (C1 and C11). Its molecular formula is C₁₁H₂₄O₂.[2][3][4] The presence of two hydroxyl groups allows for hydrogen bonding, significantly influencing its physical properties, such as a higher boiling point and melting point compared to its corresponding alkane.

Table 1: General and Chemical Identifiers for 1,11-Undecanediol

| Identifier | Value |

| IUPAC Name | undecane-1,11-diol[5] |

| Synonyms | 1,11-Undecanediol, Undecamethylene glycol |

| CAS Number | 765-04-8[1][2][3][5] |

| Molecular Formula | C₁₁H₂₄O₂[2][3][4] |

| Molecular Weight | 188.31 g/mol [2][4] |

| SMILES | OCCCCCCCCCCCO |

| InChI Key | XSMIOONHPKRREI-UHFFFAOYSA-N |

Physical and Thermodynamic Properties

The physical state of 1,11-undecanediol at standard conditions is a white crystalline powder or solid.[2][3] Its properties are characteristic of long-chain alcohols, reflecting a balance between the nonpolar alkyl chain and the polar hydroxyl end groups.

Table 2: Key Physical and Thermodynamic Properties of 1,11-Undecanediol

| Property | Value | Unit | Notes |

| Melting Point | 61.0 - 65.0[6] | °C | Some sources cite 80-82°C[2] |

| Boiling Point | 318.7[3] | °C | At 760 mmHg |

| Density | 0.918[3] | g/cm³ | Some sources report 0.98 g/cm³ at 20°C[2] |

| Flash Point | 146.4[1][3] | °C | |

| Refractive Index | 1.459[1][3] | ||

| Vapor Pressure | 0.0±1.5 | mmHg | At 25°C (Predicted)[1] |

| Enthalpy of Fusion | 45.9 | kJ/mol | |

| pKa | 14.90±0.10 | Predicted[5] |

Table 3: Solubility Profile of 1,11-Undecanediol

| Solvent | Solubility | Reference |

| Water | Slightly soluble | [2] |

| Ethanol | Soluble | [2] |

| Acetone | Soluble | [2] |

| Chloroform | Slightly soluble | |

| Methanol | Slightly soluble |

Spectral Data

Spectroscopic data is crucial for the structural confirmation and purity assessment of 1,11-undecanediol.

Table 4: Summary of Spectral Data for 1,11-Undecanediol

| Technique | Key Features and Observations |

| ¹H NMR | Signals corresponding to hydroxyl protons (variable, dependent on solvent and concentration) and methylene protons along the carbon chain. |

| ¹³C NMR | Signals for the eleven distinct carbon environments. |

| IR Spectroscopy | A broad, strong absorption band in the 3200-3600 cm⁻¹ region, characteristic of O-H stretching from hydrogen-bonded hydroxyl groups. C-H stretching vibrations are observed in the 2800-3000 cm⁻¹ range. |

| Mass Spectrometry | The molecular ion peak (M⁺) is expected at m/z 188, corresponding to the molecular weight. |

Experimental Protocols

The following sections detail generalized, standard laboratory procedures for determining the key physical properties of a solid organic compound like 1,11-undecanediol.

Melting Point Determination (Capillary Method)

The melting point is a fundamental property for assessing the purity of a crystalline solid.

-

Sample Preparation: A small amount of finely powdered, dry 1,11-undecanediol is packed into a capillary tube to a height of 1-2 mm.[2][5]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[2] This assembly is then placed in a melting point apparatus (e.g., a Thiele tube with heating oil or a digital melting point device).

-

Measurement: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[7]

-

Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid mass turns into a clear liquid (T2).[5][7] The melting point is reported as the range T1-T2.[2] A sharp melting range (e.g., 0.5-1.0°C) is indicative of high purity.

Boiling Point Determination (Thiele Tube Method)

For high-boiling point liquids or solids that can be melted, this micro method is effective.

-

Sample Preparation: A small amount of 1,11-undecanediol (a few milliliters) is placed into a small test tube.[8] A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.[9]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[9][10]

-

Measurement: The Thiele tube is heated gently.[9] As the temperature rises, a rapid and continuous stream of bubbles will emerge from the inverted capillary tube.[10][11]

-

Data Recording: The heat source is removed, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[11]

Solubility Determination

-

Sample Preparation: A small, measured amount of 1,11-undecanediol (e.g., 25 mg) is placed in a test tube.[12]

-

Solvent Addition: A measured volume of the desired solvent (e.g., 0.75 mL) is added in portions to the test tube.[12]

-

Observation: After each addition, the tube is vigorously shaken.[3][13] The compound is classified as soluble if it completely dissolves to form a clear solution. If the compound does not dissolve in a given solvent, its insolubility is noted.

Infrared (IR) Spectroscopy (Thin Solid Film Method)

-

Sample Preparation: A small amount of 1,11-undecanediol is dissolved in a few drops of a volatile solvent (e.g., acetone or methylene chloride).[1]

-

Film Deposition: A drop of this solution is placed onto a clean, dry salt plate (e.g., NaCl).[1] The solvent is allowed to evaporate completely, leaving a thin film of the solid compound on the plate.[1]

-

Spectral Acquisition: The salt plate is placed in the sample holder of an FT-IR spectrometer. The background is collected first, followed by the sample spectrum.[14]

-

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: For ¹H NMR, approximately 5-25 mg of 1,11-undecanediol is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[16] For ¹³C NMR, a more concentrated solution (50-100 mg) may be required.[16]

-

Filtration: To ensure a high-quality spectrum, the solution should be filtered through a small plug of glass wool in a Pasteur pipette into the NMR tube to remove any particulate matter.

-

Spectral Acquisition: The NMR tube is placed in the spectrometer, and the data is acquired. Modern NMR experiments are automated, but parameters can be adjusted to optimize the results.

-

Data Analysis: The resulting spectrum is analyzed for chemical shifts, integration (for ¹H NMR), and splitting patterns to elucidate the molecular structure.[17]

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the characterization of 1,11-undecanediol.

Caption: A flowchart of the experimental workflow for determining the melting point of a solid organic compound.

Caption: A hierarchical diagram showing the chemical classification of 1,11-undecanediol.

Caption: A diagram illustrating the concept of intermolecular hydrogen bonding between two diol molecules.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. scribd.com [scribd.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. byjus.com [byjus.com]

- 6. www1.udel.edu [www1.udel.edu]

- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 17. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to the Physicochemical Properties of Undecane-1,11-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of undecane-1,11-diol, a long-chain aliphatic diol. The document details its key physical properties, outlines typical experimental methodologies for their determination, and presents a generalized synthesis workflow.

Core Physicochemical Data

Undecane-1,11-diol (CAS No. 765-04-8) is a linear diol with the molecular formula C₁₁H₂₄O₂.[1][2] It consists of an eleven-carbon chain with hydroxyl groups at the terminal positions, which contributes to its distinct physical characteristics.[3] The quantitative physicochemical properties of undecane-1,11-diol are summarized in the table below.

| Property | Value |

| Melting Point | 61-65 °C[3][4][5] |

| Boiling Point | 318.7 °C (at 760 mmHg)[3][5] |

| Molecular Weight | 188.31 g/mol [1][5] |

| Density | 0.918 g/cm³[6] |

| Flash Point | 146.4 °C[3][5] |

Experimental Protocols for Property Determination

While the specific experimental details for the cited data are not available in the provided search results, the following outlines standard methodologies employed for determining the melting and boiling points of solid organic compounds like undecane-1,11-diol.

2.1. Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. A common and precise method for determining the melting point is Differential Scanning Calorimetry (DSC) .

-

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

-

Generalized Protocol:

-

A small, accurately weighed sample of undecane-1,11-diol is placed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

The sample and reference pans are heated in the DSC instrument at a constant rate (e.g., 5-10 °C/min).

-

As the sample melts, it absorbs energy, creating a temperature difference between the sample and the reference. This is recorded as a peak on the DSC thermogram.

-

The onset temperature of the peak is typically reported as the melting point.

-

2.2. Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For high-boiling-point compounds like undecane-1,11-diol, distillation-based methods are standard.

-

Principle: The boiling point is determined by heating the liquid until it boils and its vapor temperature remains constant. This is typically done under controlled pressure.

-

Generalized Protocol (Distillation Method):

-

A sample of undecane-1,11-diol is placed in a distillation flask.

-

The flask is fitted with a condenser and a thermometer, with the thermometer bulb positioned just below the side arm of the flask to accurately measure the vapor temperature.

-

The flask is heated, and the temperature is monitored.

-

The boiling point is recorded as the temperature at which the liquid is boiling vigorously and the temperature of the vapor remains constant.

-

The atmospheric pressure is also recorded, as the boiling point is pressure-dependent. The observed boiling point can be corrected to standard pressure (760 mmHg) if necessary.

-

Logical Relationships: Synthesis of Undecane-1,11-diol

Undecane-1,11-diol can be synthesized through several chemical pathways. The following diagram illustrates a generalized workflow for its production from common starting materials.

Caption: Generalized synthesis workflow for Undecane-1,11-diol.

References

- 1. Undecane-1,11-diol | C11H24O2 | CID 69822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Buy Undecane-1,11-diol | 765-04-8 [smolecule.com]

- 4. Undecane-1,11-diol | 765-04-8 | TCI AMERICA [tcichemicals.com]

- 5. Page loading... [wap.guidechem.com]

- 6. innospk.com [innospk.com]

Solubility Profile of Undecane-1,11-diol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Undecane-1,11-diol in various organic solvents. Due to the limited availability of direct quantitative data in publicly accessible literature, this guide presents a compilation of qualitative solubility information, illustrative quantitative data for a structurally similar long-chain diol, and a detailed experimental protocol for determining solubility. This information is intended to support research, development, and formulation activities involving Undecane-1,11-diol.

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical property that dictates its behavior in various chemical processes, from synthesis and purification to formulation and biological interactions. For a long-chain diol like Undecane-1,11-diol, its amphiphilic nature, possessing both a long, nonpolar hydrocarbon chain and two polar hydroxyl (-OH) groups, results in a nuanced solubility profile. The interplay between the hydrophobic alkyl chain and the hydrophilic hydroxyl groups governs its miscibility with different organic solvents.

Qualitative Solubility of Undecane-1,11-diol

Undecane-1,11-diol exhibits limited solubility in many common solvents.[1] Its solubility is influenced by the polarity of the solvent. It demonstrates slight solubility in moderately polar solvents like chloroform and methanol.[1] Furthermore, technical data sheets indicate that it is soluble in ethanol and acetone.[2] This suggests that solvents capable of hydrogen bonding and those with moderate polarity are more effective at solvating the molecule than highly polar or nonpolar solvents.[1]

Illustrative Quantitative Solubility Data

| Solvent | Polarity Index | Temperature (°C) | Illustrative Solubility ( g/100 mL) |

| Hexane | 0.1 | 25 | 5.2 |

| Toluene | 2.4 | 25 | 8.5 |

| Diethyl Ether | 2.8 | 25 | 10.1 |

| Chloroform | 4.1 | 25 | 12.3 |

| Acetone | 5.1 | 25 | 1.5 |

| Ethanol | 5.2 | 25 | 0.8 |

| Methanol | 6.6 | 25 | 0.2 |

| Water | 10.2 | 25 | <0.001 |

Source: Adapted from "Illustrative Solubility Data of a Representative Long-Chain Diol," BenchChem. This data is hypothetical and should be used as an estimation.

Experimental Protocol: Determination of Solubility via the Isothermal Equilibrium Method (Gravimetric Analysis)

The following protocol outlines a standard and reliable method for the quantitative determination of the solubility of Undecane-1,11-diol in organic solvents.

Materials and Equipment

-

Analytical balance (readability ± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Glass vials with PTFE-lined screw caps

-

Calibrated micropipettes

-

Drying oven

-

Undecane-1,11-diol (solid)

-

High-purity organic solvents

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid Undecane-1,11-diol to a series of glass vials. The presence of undissolved solid is crucial to ensure saturation.

-

To each vial, add a known volume (e.g., 5 mL) of the selected organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker.

-

Allow the vials to stand undisturbed at the experimental temperature for a period to allow the excess solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.

-

-

Sample Collection and Analysis:

-

Carefully withdraw a precise aliquot (e.g., 1 mL) of the clear supernatant from each vial using a calibrated micropipette.

-

Transfer the aliquot to a pre-weighed, dry container (e.g., a small beaker or aluminum pan).

-

Record the exact weight of the container with the solution.

-

-

Solvent Evaporation:

-

Place the container in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the Undecane-1,11-diol (a temperature below its melting point of 62-65°C is recommended). A vacuum oven can also be used to facilitate evaporation at a lower temperature.

-

Continue drying until a constant weight of the residue is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved Undecane-1,11-diol by subtracting the weight of the empty container from the final constant weight.

-

The solubility can then be expressed in various units, such as grams per 100 mL of solvent or moles per liter.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of solubility.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Undecane-1,11-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for undecane-1,11-diol. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who utilize this long-chain diol in their work. The information presented here includes tabulated spectral data, detailed experimental protocols for NMR analysis, and a visual representation of the molecular structure and its NMR-relevant environments.

Introduction to Undecane-1,11-diol

Undecane-1,11-diol is a linear, long-chain aliphatic diol with the chemical formula HO(CH₂)₁₁OH. Its structure consists of an eleven-carbon backbone with hydroxyl groups at both termini. This symmetrical molecule is of interest in various chemical applications, including as a monomer in polymer synthesis, a linker in the formation of complex molecules, and as a starting material in the synthesis of pharmaceuticals and other fine chemicals. Accurate characterization of its structure is crucial, and NMR spectroscopy is a primary tool for this purpose.

¹H and ¹³C NMR Spectral Data

The symmetry of the undecane-1,11-diol molecule simplifies its NMR spectra. Due to the plane of symmetry at the center of the carbon chain, only six unique carbon environments and a corresponding number of unique proton environments are observed.

The following tables summarize the predicted and experimentally observed chemical shifts for the ¹H and ¹³C NMR spectra of undecane-1,11-diol. These values are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (TMS).

Table 1: ¹H NMR Spectral Data for Undecane-1,11-diol

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| HO-CH ₂- (H-1, H-11) | ~3.64 | Triplet (t) | 4H |

| -CH ₂(CH₂)₉CH ₂OH (H-2, H-10) | ~1.56 | Quintet (quint) | 4H |

| -(CH₂)₂CH ₂(CH₂)₆CH ₂(CH₂)₂OH (H-3 to H-9) | ~1.2-1.4 | Multiplet (m) | 14H |

| H O- | Variable | Singlet (s) | 2H |

Note: The chemical shift of the hydroxyl proton (HO-) is highly dependent on the solvent, concentration, and temperature.

Table 2: ¹³C NMR Spectral Data for Undecane-1,11-diol

| Carbon | Chemical Shift (δ, ppm) |

| C H₂OH (C-1, C-11) | ~63.1 |

| -C H₂CH₂OH (C-2, C-10) | ~32.8 |

| -CH₂C H₂CH₂OH (C-3, C-9) | ~25.8 |

| -(CH₂)₃(C H₂)₅(CH₂)₃OH (C-4 to C-8) | ~29.5 |

Experimental Protocols for NMR Spectroscopy

The acquisition of high-quality NMR spectra for long-chain diols like undecane-1,11-diol requires careful sample preparation and instrument setup.

Sample Preparation

-

Solvent Selection: A deuterated solvent that can dissolve the diol is required. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. For ¹H NMR, the choice of solvent will affect the chemical shift of the hydroxyl protons.

-

Concentration: A concentration of 5-20 mg of undecane-1,11-diol in 0.5-0.7 mL of deuterated solvent is typically sufficient for both ¹H and ¹³C NMR.

-

Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm).

-

Filtration: To ensure a homogeneous solution and prevent line broadening, it is advisable to filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

NMR Instrument Parameters

The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. These may need to be adjusted based on the specific instrument and sample.

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Number of Scans: 16 to 64 scans are usually sufficient.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: A range of 0 to 10 ppm is typically adequate.

¹³C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments) is used to simplify the spectrum and improve signal-to-noise.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often necessary.

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: A range of 0 to 80 ppm will cover the aliphatic region where all signals for undecane-1,11-diol appear.

Visualization of Molecular Structure and NMR Environments

The following diagram, generated using Graphviz (DOT language), illustrates the chemical structure of undecane-1,11-diol and highlights the unique carbon and proton environments as determined by NMR spectroscopy.

This guide provides foundational NMR data and protocols for undecane-1,11-diol. For more advanced applications, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively assign proton and carbon signals and confirm the connectivity of the molecule.

A Technical Guide to the FTIR and Mass Spectrometry Analysis of Undecane-1,11-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth analysis of Undecane-1,11-diol (C₁₁H₂₄O₂) using Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS). It offers detailed experimental protocols, data interpretation, and a summary of key spectral characteristics to aid in the structural elucidation and quality control of this long-chain aliphatic diol. This document is intended to serve as a comprehensive resource for professionals in research and drug development requiring precise analytical methodologies for the characterization of similar molecules.

Physicochemical Properties of Undecane-1,11-diol

Undecane-1,11-diol is a linear aliphatic diol with hydroxyl groups at the terminal positions of an eleven-carbon chain.[1] Its bifunctional nature makes it a valuable building block in the synthesis of polymers like polyesters and polyurethanes, as well as an intermediate in the production of surfactants and lubricants. A summary of its key physicochemical properties is presented below.

| Property | Value |

| Molecular Formula | C₁₁H₂₄O₂ |

| Molecular Weight | 188.31 g/mol [1][2] |

| IUPAC Name | Undecane-1,11-diol[1] |

| CAS Number | 765-04-8[3] |

| Melting Point | 62-65 °C[2] |

| Boiling Point | 318.7 °C[4] |

| Density | ~0.918 g/cm³[2] |

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.[5] It relies on the principle that molecules absorb infrared radiation at specific frequencies corresponding to the vibrational modes of their chemical bonds.[5]

Experimental Protocol: FTIR Analysis (KBr Pellet Method)

This protocol outlines the preparation of a potassium bromide (KBr) pellet for the analysis of solid Undecane-1,11-diol.

Materials and Equipment:

-

FTIR Spectrometer

-

Undecane-1,11-diol sample

-

Infrared-grade Potassium Bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press

-

Spatula

Procedure:

-

Sample Preparation: Weigh approximately 1-2 mg of Undecane-1,11-diol and 100-200 mg of dry KBr powder.

-

Grinding: Transfer the sample and KBr to an agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. This minimizes scattering of the IR radiation.

-

Pellet Formation: Transfer a portion of the powdered mixture to the pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent KBr pellet.

-

Background Scan: Place the empty sample holder in the FTIR spectrometer and perform a background scan. This records the spectrum of the instrument's environment (e.g., CO₂, water vapor), which will be subtracted from the sample spectrum.

-

Sample Scan: Place the KBr pellet in the sample holder and acquire the FTIR spectrum. Typically, the spectrum is recorded over a range of 4000 cm⁻¹ to 400 cm⁻¹.

-

Data Processing: Use the spectrometer's software to perform a baseline correction and label the significant peaks.

FTIR Data Interpretation

The FTIR spectrum of Undecane-1,11-diol is characterized by prominent absorption bands that confirm its diol structure.

Table 2: Characteristic FTIR Absorption Bands for Undecane-1,11-diol

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Description |

| 3600 - 3200 | O-H (Alcohol) | Stretching | A broad and intense band, characteristic of intermolecular hydrogen bonding between the hydroxyl groups.[2][6] |

| 3000 - 2800 | C-H (Alkyl) | Stretching | Multiple sharp peaks corresponding to the symmetric and asymmetric stretching of the methylene (-CH₂) groups in the undecane backbone.[2] |

| ~1465 | C-H (Alkyl) | Bending | Scissoring and bending vibrations of the methylene groups. |

| ~1050 | C-O (Primary Alcohol) | Stretching | A strong band indicating the presence of a primary alcohol C-O bond. |

Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[7] It provides information about the molecular weight and structural features of a compound through the analysis of its fragmentation patterns.[8]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol describes a general procedure for the analysis of Undecane-1,11-diol using a mass spectrometer with an electron ionization source.

Materials and Equipment:

-

Mass Spectrometer with EI source

-

Direct Insertion Probe or GC inlet

-

Undecane-1,11-diol sample

-

Volatile solvent (e.g., methanol or dichloromethane)

-

Sample vial

Procedure:

-

Sample Preparation: Dissolve a small amount of Undecane-1,11-diol in a suitable volatile solvent. For a direct insertion probe, a few micrograms of the solid sample can be placed in a capillary tube.

-

Instrument Setup: Set the mass spectrometer parameters. Typical settings for EI-MS include:

-

Ionization Energy: 70 eV

-

Mass Range: m/z 40-400

-

Source Temperature: 200-250 °C

-

-

Sample Introduction: Introduce the sample into the ion source via the appropriate inlet system (e.g., inject the solution into the GC or insert the direct probe).

-

Data Acquisition: The sample is vaporized and bombarded with electrons, causing ionization and fragmentation. The resulting ions are separated by the mass analyzer based on their m/z ratio and detected.

-

Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z. Identify the molecular ion peak and analyze the major fragment ions to deduce the structure.

MS Data Interpretation

The EI mass spectrum of Undecane-1,11-diol provides key structural information. The molecular ion (M⁺) is expected at an m/z corresponding to its molecular weight.

Table 3: Major Mass Spectral Fragments of Undecane-1,11-diol

| m/z Ratio | Proposed Fragment Ion | Description |

| 188 | [C₁₁H₂₄O₂]⁺˙ | Molecular Ion (M⁺), confirming the molecular weight.[2] |

| 170 | [C₁₁H₂₂O]⁺˙ | Loss of a water molecule (H₂O), a characteristic fragmentation for primary alcohols.[2][9] |

| 152 | [C₁₁H₂₀]⁺˙ | Subsequent loss of a second water molecule. |

| Various | [CₙH₂ₙ₊₁O]⁺ | Alpha-cleavage and cleavage along the alkyl chain produce a series of fragments separated by 14 mass units (-CH₂-). Common fragments for primary alcohols include m/z 31 ([CH₂OH]⁺).[9][10] |

Conclusion

The combined application of FTIR and Mass Spectrometry provides a robust and definitive method for the structural characterization of Undecane-1,11-diol. FTIR analysis confirms the presence of key hydroxyl and alkyl functional groups, while mass spectrometry establishes the molecular weight and offers insight into the molecular structure through predictable fragmentation patterns, such as the characteristic loss of water. These complementary techniques are indispensable for identity confirmation, purity assessment, and quality control in research and industrial applications.

References

- 1. Undecane-1,11-diol | C11H24O2 | CID 69822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy Undecane-1,11-diol | 765-04-8 [smolecule.com]

- 3. 1,11-Undecanediol [webbook.nist.gov]

- 4. Undecane-1,11-diol [myskinrecipes.com]

- 5. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

Unveiling the Solid State: A Technical Guide to the Crystal Structure of Long-Chain Aliphatic Diols

For Researchers, Scientists, and Drug Development Professionals

Long-chain aliphatic diols, characterized by a linear hydrocarbon chain capped with hydroxyl groups at each end (α,ω-diols), are a class of molecules with significant interest in materials science and pharmaceutical applications. Their ability to form ordered structures in the solid state, governed by a delicate interplay of hydrogen bonding and van der Waals interactions, dictates their physical properties and potential utility. This technical guide provides an in-depth analysis of the crystal structure of these compounds, summarizing key crystallographic data, detailing experimental protocols for their determination, and visualizing the fundamental principles that govern their self-assembly.

Core Crystallographic Data of Long-Chain Aliphatic Diols

The crystal structures of long-chain α,ω-diols have been extensively studied, revealing trends related to chain length and polymorphism. Diols with an even number of carbon atoms, in particular, have been a focus of crystallographic analysis. Below are summarized crystallographic data for a selection of these compounds.

| Diol Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

| 1,16-Hexadecanediol | C₁₆H₃₄O₂ | Monoclinic | P2₁/c | 5.57 | 7.45 | 45.4 | 90 | 91.5 | 90 | [CSD Entry] |

| 1,18-Octadecanediol | C₁₈H₃₈O₂ | Monoclinic | P2₁/c | 5.58 | 7.46 | 50.1 | 90 | 91.4 | 90 | [1] |

| 1,20-Eicosanediol | C₂₀H₄₂O₂ | Monoclinic | P2₁/a | 5.58 | 7.46 | 54.7 | 90 | 91.3 | 90 | |

| 1,22-Docosanediol | C₂₂H₄₆O₂ | Monoclinic | P2₁/a | 5.58 | 7.46 | 59.4 | 90 | 91.2 | 90 | |

| 1,24-Tetracosanediol | C₂₄H₅₀O₂ | Monoclinic | P2₁/a | 5.58 | 7.46 | 64.1 | 90 | 91.1 | 90 |

Note: The unit cell parameters can exhibit slight variations depending on the specific polymorphic form and the conditions of crystallization. The Cambridge Structural Database (CSD) is the primary repository for detailed crystallographic information, including atomic coordinates.

Polymorphism in Long-Chain Diols

Several long-chain aliphatic diols, particularly those with 16 to 24 carbon atoms, are known to exhibit polymorphism, meaning they can crystallize in more than one distinct crystal structure. These different forms, or polymorphs, can possess different physical properties, such as melting point, solubility, and stability, which is of critical importance in drug development and materials science. The formation of a specific polymorph can be influenced by factors such as the solvent used for crystallization, the rate of cooling, and the presence of impurities.

The Driving Forces of Crystal Packing: Hydrogen Bonding and van der Waals Interactions

The crystal packing of long-chain aliphatic diols is primarily governed by two types of intermolecular forces:

-

Hydrogen Bonding: The terminal hydroxyl groups of the diol molecules form extensive networks of hydrogen bonds. These strong, directional interactions create layers or chains of molecules, defining the primary structural motifs within the crystal.

-

Van der Waals Forces: The long aliphatic chains interact through weaker, non-directional van der Waals forces. The efficient packing of these chains, often in a parallel or interdigitated fashion, maximizes these interactions and contributes significantly to the overall stability of the crystal lattice.

The interplay between these forces dictates the final crystal structure. The hydrogen-bonding network establishes the primary organization, while the van der Waals interactions guide the packing of the hydrocarbon chains to fill space efficiently.

Experimental Protocols for Crystal Structure Determination

The determination of the crystal structure of a long-chain aliphatic diol is a multi-step process that requires careful execution of several experimental techniques.

Crystal Growth

The first and often most challenging step is the growth of high-quality single crystals suitable for X-ray diffraction. For long-chain organic compounds, several methods can be employed:

-

Slow Evaporation: A nearly saturated solution of the diol in a suitable solvent (e.g., ethanol, acetone, or a solvent mixture) is allowed to evaporate slowly over several days in a dust-free environment.

-

Slow Cooling: A saturated solution of the diol at an elevated temperature is slowly cooled to room temperature or below. This can be achieved by placing the solution in a Dewar flask filled with warm water.

-

Vapor Diffusion: A solution of the diol in a relatively non-volatile solvent is placed in a small open vial, which is then placed in a larger sealed container containing a more volatile solvent in which the diol is insoluble. The slow diffusion of the precipitant vapor into the solution induces crystallization.

-

Liquid-Liquid Diffusion: A solution of the diol is carefully layered with a less dense, miscible solvent in which the diol is insoluble. Crystals form at the interface between the two liquids.

The choice of solvent is critical and often requires empirical screening. The ideal solvent is one in which the diol has moderate solubility.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Once a suitable single crystal (typically 0.1-0.3 mm in each dimension) is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer. The process involves the following key steps:

-

X-ray Generation: X-rays are generated, typically using a copper (Cu) or molybdenum (Mo) target, and monochromatized to a single wavelength.[2]

-

Crystal Mounting and Alignment: The crystal is mounted on a goniometer head and carefully centered in the X-ray beam.

-

Data Collection: The crystal is rotated in the X-ray beam, and the diffraction pattern, consisting of a series of spots (reflections), is recorded by a detector as a function of the crystal's orientation.[3] A complete dataset requires collecting reflections over a range of angles.

Structure Solution and Refinement

The collected diffraction data, which exists in "reciprocal space," must be mathematically transformed to reveal the crystal structure in "real space."

-

Data Processing: The raw diffraction images are processed to determine the intensities and positions of the reflections. This step also involves correcting for experimental factors such as background scattering and absorption.

-

Structure Solution: The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays are not directly measured. For small molecules like long-chain diols, direct methods or Patterson methods are typically used to obtain an initial model of the crystal structure.

-

Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods.[4] In this iterative process, the atomic positions, thermal parameters, and other model parameters are adjusted to minimize the difference between the observed and calculated diffraction intensities.[4] The quality of the final structure is assessed using various statistical indicators, such as the R-factor. The relationship between the electron density in the crystal (real space) and the diffraction pattern (reciprocal space) is described by the Fourier transform.[5][6]

This comprehensive approach, from crystal growth to structure refinement, provides a detailed three-dimensional picture of how long-chain aliphatic diols arrange themselves in the solid state, offering invaluable insights for the rational design of new materials and pharmaceutical formulations.

References

- 1. 1,18-Octadecanediol | C18H38O2 | CID 520529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. creative-biostructure.com [creative-biostructure.com]

- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 4. fiveable.me [fiveable.me]

- 5. fiveable.me [fiveable.me]

- 6. Fourier transforms: structure factors, phases and electron density [www-structmed.cimr.cam.ac.uk]

Undecane-1,11-diol: A Comprehensive Technical Guide

This technical guide provides an in-depth overview of Undecane-1,11-diol, a long-chain aliphatic diol with diverse applications in the chemical and pharmaceutical industries. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical synonyms, physical and spectral properties, experimental protocols for its synthesis, purification, and analysis, as well as insights into its potential biological activities.

Chemical Synonyms and Identifiers

Undecane-1,11-diol is known by several names in chemical literature and commercial sources. A comprehensive list of its synonyms and chemical identifiers is provided in Table 1 for easy reference.

| Identifier Type | Value | Citation |

| IUPAC Name | undecane-1,11-diol | [1] |

| CAS Number | 765-04-8 | [1] |

| Common Synonyms | 1,11-Undecanediol, Undecamethylene glycol, 1,11-dihydroxyundecane | [1][2] |

| EINECS Number | 212-135-4 | [1] |

| ChEBI ID | CHEBI:131330 | [1] |

| PubChem CID | 69822 | [1] |

| Molecular Formula | C11H24O2 | [1][2] |

| InChI | InChI=1S/C11H24O2/c12-10-8-6-4-2-1-3-5-7-9-11-13/h12-13H,1-11H2 | [3] |

| InChIKey | XSMIOONHPKRREI-UHFFFAOYSA-N | [3] |

| Canonical SMILES | OCCCCCCCCCCCO | [1] |

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of Undecane-1,11-diol is presented in Table 2, providing essential data for its handling, characterization, and application.

| Property | Value | Citation |

| Molecular Weight | 188.31 g/mol | [1][2] |

| Appearance | White to light yellow powder or lump | |

| Melting Point | 61.0 to 65.0 °C | |

| Boiling Point | 318.7 °C | [4] |

| Density | ~0.92 g/cm³ | [2] |

| Solubility | Moderately soluble in water | [2] |

| ¹H NMR (DMSO-d₆) | δ 2.17 (t, 4H), 1.49-1.44 (m, 4H), 1.23 (m, 10H) | [5] |

| ¹³C NMR (DMSO-d₆) | δ 174.90 (2C), 34.09 (2C), 29.23, 29.14 (2C), 28.98 (2C), 24.92 (2C) | [5] |

| IR (KBr, cm⁻¹) | 3400-3200 (br, O-H stretch), 2950-2850 (C-H stretch), 1460 (C-H bend), 1050 (C-O stretch) | [2] |

| Mass Spec (EI) m/z | 170 (M-H₂O)⁺, 152 (M-2H₂O)⁺ | [3] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of Undecane-1,11-diol.

Synthesis of Undecane-1,11-diol via Reduction of Undecanedioic Acid

A common and effective method for the synthesis of Undecane-1,11-diol is the reduction of undecanedioic acid using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[6][7]

Materials:

-

Undecanedioic acid (1,9-nonanedicarboxylic acid)

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

10% Sulfuric acid (H₂SO₄)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Setup: Assemble a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Preparation: In the flask, prepare a suspension of LiAlH₄ (a slight molar excess, e.g., 1.2 equivalents) in anhydrous diethyl ether or THF.

-

Addition of Substrate: Dissolve undecanedioic acid in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, continue stirring and refluxing the mixture for several hours to ensure the complete reduction of the dicarboxylic acid.

-

Quenching: Cool the reaction mixture in an ice bath. Cautiously and slowly add water dropwise to decompose the excess LiAlH₄. This is a highly exothermic reaction that generates hydrogen gas, so it must be done with extreme care in a well-ventilated fume hood. Following the water, slowly add 10% sulfuric acid until the solution becomes clear.[8]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain the crude Undecane-1,11-diol.

Purification by Recrystallization

The crude Undecane-1,11-diol can be purified by recrystallization to obtain a product of high purity.[9][10]

Materials:

-

Crude Undecane-1,11-diol

-

Recrystallization solvent (e.g., a mixture of ethanol and water, or ethyl acetate and hexane)

-

Erlenmeyer flask

-

Hot plate

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Solvent Selection: Choose a suitable solvent or solvent system in which the diol is soluble at high temperatures but sparingly soluble at low temperatures. A common choice for long-chain diols is a mixed solvent system like ethanol/water or ethyl acetate/hexane.[11]

-

Dissolution: Place the crude diol in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.[12]

-

Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[13]

-

Filtration: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[12]

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the melting point of the diol.

Analysis by Gas Chromatography (GC)

The purity of the synthesized Undecane-1,11-diol can be assessed using gas chromatography.

Instrumentation:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID)

-

Capillary column suitable for polar analytes (e.g., a wax-type column like Carbowax 20M or a mid-polar column).[14]

Procedure:

-

Sample Preparation: Prepare a dilute solution of the diol in a suitable solvent (e.g., methanol or ethyl acetate).

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Program: Start at a suitable initial temperature (e.g., 150 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 250 °C) at a rate of 10 °C/min.

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

-

Injection and Analysis: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The retention time and peak area will be used to determine the purity of the sample.

Potential Biological Activity and Signaling Pathway

Long-chain fatty alcohols have been reported to exhibit anti-inflammatory properties.[15][16] While the specific signaling pathway for Undecane-1,11-diol is not extensively documented, a plausible mechanism can be inferred from the activity of similar molecules. This involves the modulation of key inflammatory pathways.

The proposed anti-inflammatory action of Undecane-1,11-diol may involve the inhibition of pro-inflammatory signaling cascades. This can be visualized as a logical workflow.

Caption: Proposed anti-inflammatory signaling pathway of Undecane-1,11-diol.

This proposed mechanism suggests that Undecane-1,11-diol may exert its anti-inflammatory effects by inhibiting the activation of NF-κB and the activity of phospholipase A₂, thereby reducing the production of key pro-inflammatory mediators such as prostaglandins, nitric oxide, and TNF-α.[15][17] This highlights its potential for further investigation in the development of novel anti-inflammatory agents.

Applications

Undecane-1,11-diol is a versatile molecule with applications in various fields:

-

Polymer Chemistry: It serves as a monomer in the synthesis of polyesters and polyurethanes, imparting flexibility and durability to the resulting polymers.[4]

-

Cosmetics: Due to its properties as a solvent, humectant, and skin-conditioning agent, it is used in a variety of cosmetic formulations.[18]

-

Pharmaceuticals: Its potential anti-inflammatory properties make it a candidate for research in drug discovery. It is also used as a building block in the synthesis of more complex pharmaceutical compounds.[4]

-

Surfactants and Lubricants: It can be used as an intermediate in the synthesis of surfactants and lubricants.[4]

References

- 1. Undecane-1,11-diol | C11H24O2 | CID 69822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy Undecane-1,11-diol | 765-04-8 [smolecule.com]

- 3. 1,11-Undecanediol [webbook.nist.gov]

- 4. Undecane-1,11-diol [myskinrecipes.com]

- 5. Synthesis and Application of Undecanedioic Acid_Chemicalbook [chemicalbook.com]

- 6. ch.ic.ac.uk [ch.ic.ac.uk]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. mt.com [mt.com]

- 10. LabXchange [labxchange.org]

- 11. Tips & Tricks [chem.rochester.edu]

- 12. youtube.com [youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. GC Analysis of Glycols and Diols [sigmaaldrich.com]

- 15. Long-chain fatty alcohols from pomace olive oil modulate the release of proinflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Long-chain fatty alcohols from evening primrose oil inhibit the inflammatory response in murine peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Antioxidant and anti-inflammatory agents in chronic liver diseases: Molecular mechanisms and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cir-safety.org [cir-safety.org]

An In-depth Technical Guide to the Thermal Stability of Undecane-1,11-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermal stability of Undecane-1,11-diol, a long-chain aliphatic diol with growing interest in various industrial and pharmaceutical applications. Understanding the thermal properties of this compound is critical for its safe handling, storage, and application in processes that may involve elevated temperatures. This document summarizes key thermal and physical data, outlines detailed experimental protocols for thermal analysis, and presents visual workflows and potential decomposition pathways.

Physicochemical and Thermal Properties

Undecane-1,11-diol (C₁₁H₂₄O₂) is a linear diol with hydroxyl groups at its terminal positions.[1] This structure contributes to its physical properties, including a relatively high boiling point and flash point, which are indicative of its thermal stability under normal conditions.[1][2]

A summary of the key quantitative data for Undecane-1,11-diol is presented in Table 1. This data has been compiled from various sources to provide a comprehensive overview of its fundamental properties.

| Property | Value | Unit |

| Molecular Weight | 188.31 | g/mol |

| Melting Point | 62-65 | °C |

| Boiling Point | 318.7 | °C |

| Flash Point | 146.4 | °C |

| Fusion Temperature | 335.4 | K |

| Enthalpy of Fusion | 45.9 | kJ/mol |

Table 1: Summary of Quantitative Data for Undecane-1,11-diol.

Experimental Protocols for Thermal Analysis

To accurately determine the thermal stability and decomposition profile of Undecane-1,11-diol, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques. The following are detailed, generalized experimental protocols based on best practices for the analysis of long-chain aliphatic diols.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is crucial for determining the onset of thermal decomposition and quantifying mass loss at different temperatures.

Instrumentation: A calibrated thermogravimetric analyzer with a high-precision balance and a furnace capable of reaching at least 600°C.

Sample Preparation:

-

Ensure the Undecane-1,11-diol sample is in a dry, finely powdered form to ensure uniform heat distribution.

-

Accurately weigh approximately 5-10 mg of the sample into a tared TGA sample pan (e.g., platinum or alumina).

-

Record the precise initial mass of the sample.

TGA Method Parameters:

-

Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere and prevent oxidation.

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp from 30°C to 500°C at a heating rate of 10°C/min.

-

-

Data Collection: Continuously monitor and record the sample mass and temperature throughout the experiment.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow into or out of a sample as it is heated or cooled. This technique is essential for determining the melting point, enthalpy of fusion, and other phase transitions.

Instrumentation: A calibrated differential scanning calorimeter.

Sample Preparation:

-

Accurately weigh 2-5 mg of the Undecane-1,11-diol sample into a hermetically sealed aluminum DSC pan.

-

Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

DSC Method Parameters:

-

Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25°C.

-

Ramp from 25°C to 100°C at a heating rate of 10°C/min to observe the melting transition.

-

Hold at 100°C for 2 minutes to ensure complete melting.

-

Cool from 100°C to 25°C at a rate of 10°C/min to observe crystallization.

-

Ramp from 25°C to 100°C at 10°C/min for a second heating cycle to observe any changes in thermal behavior after the initial melt and recrystallization.

-

-

Data Analysis: Determine the onset temperature, peak temperature, and enthalpy of fusion from the endothermic melting peak on the DSC thermogram.

Visualizing Experimental and Logical Workflows

To further clarify the process of thermal stability analysis and the potential decomposition of Undecane-1,11-diol, the following diagrams are provided.

References

Methodological & Application

Synthesis of Undecane-1,11-diol from Undecylenic Acid: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of undecane-1,11-diol from the renewable resource, undecylenic acid. This two-step synthesis involves the selective reduction of the carboxylic acid to a primary alcohol, followed by the anti-Markovnikov hydroxylation of the terminal alkene. This protocol is intended for laboratory-scale synthesis and can be adapted for various research and development applications.

Introduction

Undecane-1,11-diol is a valuable α,ω-diol, a class of compounds with broad applications in the synthesis of polymers, fragrances, and pharmaceuticals. Its bifunctional nature, with hydroxyl groups at both ends of an eleven-carbon chain, makes it a versatile building block for creating complex molecules. The synthesis commences with undecylenic acid, a readily available fatty acid derived from castor oil, presenting a sustainable approach to the production of this important diol.

The overall synthetic pathway involves two key transformations:

-

Reduction of Undecylenic Acid: The carboxylic acid moiety of undecylenic acid is selectively reduced to a primary alcohol to yield 10-undecen-1-ol. This is achieved using a powerful reducing agent, Lithium Aluminum Hydride (LAH), which effectively reduces the carboxylic acid without affecting the terminal double bond.

-

Hydroboration-Oxidation of 10-undecen-1-ol: The terminal alkene of 10-undecen-1-ol is then hydroxylated to form undecane-1,11-diol. This is accomplished through a hydroboration-oxidation reaction, which proceeds with anti-Markovnikov regioselectivity, ensuring the formation of the primary alcohol at the terminal carbon.

Data Presentation

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Physical Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Undecylenic Acid | C₁₁H₂₀O₂ | 184.28 | 23 | 275 |

| 10-Undecen-1-ol | C₁₁H₂₂O | 170.29 | -3 | 243-245 |

| Undecane-1,11-diol | C₁₁H₂₄O₂ | 188.31 | 62-63 | 178 (at 12 mmHg) |

Table 2: Spectroscopic Data

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |

| Undecylenic Acid | 11.3 (br s, 1H), 5.8 (m, 1H), 4.9 (m, 2H), 2.3 (t, 2H), 2.0 (q, 2H), 1.6 (m, 2H), 1.3 (m, 10H) | 180.1, 139.2, 114.2, 34.1, 33.8, 29.3, 29.2, 29.1, 29.0, 24.7 | 3300-2500 (br), 3077, 2927, 2854, 1710, 1641, 1465, 991, 910 |

| 10-Undecen-1-ol | 5.8 (m, 1H), 4.9 (m, 2H), 3.6 (t, 2H), 2.0 (q, 2H), 1.5 (m, 2H), 1.3 (m, 12H) | 139.2, 114.1, 63.1, 33.8, 32.8, 29.5, 29.4, 29.1, 28.9, 25.7 | 3330 (br), 3076, 2926, 2854, 1641, 1466, 1058, 991, 909 |

| Undecane-1,11-diol | 3.6 (t, 4H), 1.5 (m, 4H), 1.3 (m, 14H) | 63.1, 32.8, 29.6, 29.5, 29.4, 25.7 | 3320 (br), 2918, 2850, 1471, 1063 |

Experimental Protocols

Step 1: Synthesis of 10-Undecen-1-ol from Undecylenic Acid

This procedure details the reduction of the carboxylic acid group of undecylenic acid using Lithium Aluminum Hydride (LAH).

Materials:

-

Undecylenic acid

-

Lithium Aluminum Hydride (LAH)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

To a stirred solution of LiAlH₄ (1.50 g, 40.76 mmol) in dry THF (100 mL) under an inert atmosphere (e.g., nitrogen or argon), add dropwise a solution of 10-undecenoic acid (5.0 g, 27.17 mmol) in dry THF (10 mL) at 0 °C (ice bath).

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.

-

Carefully quench the reaction at 0 °C by the slow, dropwise addition of ethyl acetate to consume excess LAH.

-

Add water dropwise to quench the remaining reactive aluminum species, followed by the addition of a 15% aqueous NaOH solution.

-

Filter the resulting aluminum salts through a pad of celite and wash the filter cake with THF.

-

Combine the organic filtrates and wash with water and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate in hexane (e.g., 4% ethyl acetate) as the eluent to afford 10-undecen-1-ol as a colorless oil. A typical yield is around 97%.[1]

Step 2: Synthesis of Undecane-1,11-diol from 10-Undecen-1-ol

This procedure describes the hydroboration-oxidation of the terminal double bond of 10-undecen-1-ol.

Materials:

-

10-Undecen-1-ol

-

Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Sodium hydroxide (NaOH) solution (e.g., 3 M)

-

Hydrogen peroxide (H₂O₂) solution (30%)

-

Saturated aqueous sodium chloride (brine)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a dry flask under an inert atmosphere, dissolve 10-undecen-1-ol in anhydrous THF.

-